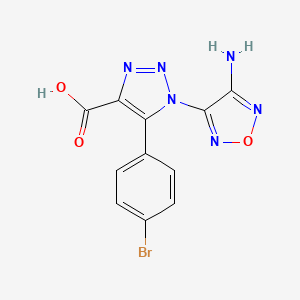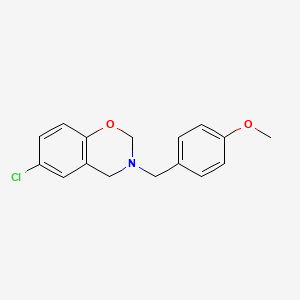![molecular formula C25H16BrNO4 B11574788 N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B11574788.png)
N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-3-methyl-1-benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-3-methyl-1-benzofuran-2-carboxamide: is a complex organic compound that features a benzofuran core with bromobenzoyl and carboxamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-3-methyl-1-benzofuran-2-carboxamide typically involves multi-step organic reactions One common method includes the halogenation of a benzofuran derivative followed by acylation and amidation reactionsThe final step involves the formation of the carboxamide group through an amidation reaction using appropriate amines and coupling reagents .
Industrial Production Methods: Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process would also involve purification steps such as recrystallization or chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-3-methyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert carbonyl groups to alcohols.
Substitution: The bromine atom in the benzoyl group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-3-methyl-1-benzofuran-2-carboxamide is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: Its ability to interact with biological targets such as enzymes and receptors makes it a candidate for drug development .
Industry: In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various applications in materials science .
Mechanism of Action
The mechanism of action of N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. By blocking these enzymes, the compound can reduce inflammation and pain .
Comparison with Similar Compounds
- N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-4-isobutoxybenzamide
- N-{4-[(4-bromobenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide
- Benzophenone, 2-(4-bromobenzoyl)-
Uniqueness: N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-3-methyl-1-benzofuran-2-carboxamide is unique due to its specific combination of functional groups and its benzofuran core. This structure provides distinct reactivity and biological activity compared to similar compounds. For example, the presence of the bromobenzoyl group can enhance its ability to interact with biological targets, making it a more potent inhibitor of certain enzymes.
Properties
Molecular Formula |
C25H16BrNO4 |
|---|---|
Molecular Weight |
474.3 g/mol |
IUPAC Name |
N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-3-methyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C25H16BrNO4/c1-14-17-6-2-4-8-19(17)30-23(14)25(29)27-21-18-7-3-5-9-20(18)31-24(21)22(28)15-10-12-16(26)13-11-15/h2-13H,1H3,(H,27,29) |
InChI Key |
BIXJRXXZSYSNAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)C5=CC=C(C=C5)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-{2-[3-(morpholin-4-yl)propyl]-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}benzoate](/img/structure/B11574712.png)
![2-[4-(Allyloxy)phenyl]-9-bromo-5-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11574713.png)
![6-(4-ethoxyphenyl)-3-methyl-N-(tetrahydrofuran-2-ylmethyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11574715.png)

![(5Z)-5-(3-chlorobenzylidene)-2-(furan-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11574726.png)
![2-(4-Chlorophenyl)-7-methoxy-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11574730.png)

![5-[(2-bromophenoxy)methyl]-N,N-dicyclohexylfuran-2-carboxamide](/img/structure/B11574745.png)
![[4-(4-Fluoro-phenyl)-6-trifluoromethyl-pyrimidin-2-ylsulfanyl]-acetic acid isopropyl ester](/img/structure/B11574763.png)
![3-(4-Tert-butylphenyl)-6-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11574770.png)
![cyclohexyl{1-[3-(2-methylphenoxy)propyl]-1H-indol-3-yl}methanone](/img/structure/B11574777.png)
![5-(2,3-dichlorophenyl)-N-{[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}furan-2-carboxamide](/img/structure/B11574791.png)
![2-(1,3-Benzodioxol-5-ylmethyl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11574792.png)
![ethyl (2E)-2-cyano-3-[2-(4-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enoate](/img/structure/B11574795.png)
